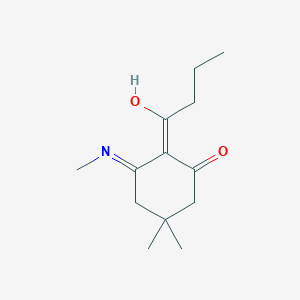![molecular formula C16H22N4O B6002960 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide, also known as NPC-15437, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes, including histone deacetylases, phosphodiesterases, and proteasomes. By inhibiting these enzymes, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide can modulate various cellular processes, including gene expression, cell cycle progression, and protein degradation.
Biochemical and Physiological Effects:
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, and protein degradation. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its high potency and selectivity. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have a low IC50 value, indicating that it can inhibit the activity of its target enzymes at a low concentration. However, one of the limitations of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Orientations Futures
There are several future directions for the research on N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. One direction is to investigate the potential therapeutic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide on other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the target enzymes of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. Finally, it would be interesting to investigate the potential synergistic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide with other drugs or therapies.
Méthodes De Synthèse
The synthesis of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final purification step. The key intermediate is prepared by reacting 1-cyclohexene-1-carboxylic acid with piperidine and pyrimidine. The coupling reaction involves the reaction of the key intermediate with 4-chloro-3-nitrobenzene sulfonamide. The final purification step involves the use of column chromatography to purify the product.
Applications De Recherche Scientifique
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(13-6-2-1-3-7-13)19-14-8-4-11-20(12-14)16-17-9-5-10-18-16/h5-6,9-10,14H,1-4,7-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYIMZFAAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6002886.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002908.png)
![2-[4-(2,5-difluorobenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6002921.png)
![2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)
![N-(1H-imidazol-2-ylmethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6002931.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6002949.png)
![2-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6002955.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)